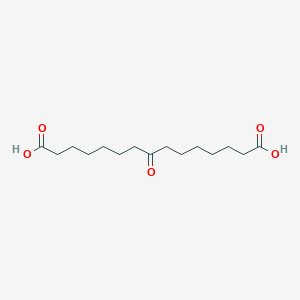

8-Oxo-pentadecanedioic acid

Description

BenchChem offers high-quality 8-Oxo-pentadecanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxo-pentadecanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-oxopentadecanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMWWBKOPMQMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Thermal Stability & Physicochemical Characterization of 8-Oxo-pentadecanedioic Acid

[1]

Executive Summary

8-Oxo-pentadecanedioic acid (CAS: 41625-04-1) represents a specific class of long-chain keto-dicarboxylic acids (LCDAs).[1] Unlike its thermally labile

This guide provides a definitive technical analysis of the molecule's thermal behavior, degradation mechanisms, and characterization protocols. It distinguishes between the core unsubstituted molecule and its pharmaceutically relevant tetramethylated derivatives, offering a roadmap for handling, storage, and quality control.

Structural Analysis & Theoretical Stability

Molecular Architecture

The stability of 8-oxo-pentadecanedioic acid is dictated by the positioning of its functional groups.[1]

-

Formula:

-

Molecular Weight: 286.36 g/mol

-

Core Feature: The ketone group is located at position 8 (

-position relative to carboxyls is far exceeded; it is effectively

The "Remote Ketone" Stability Principle

In keto-acids, thermal instability is usually driven by the decarboxylation of

In 8-oxo-pentadecanedioic acid, the ketone is seven carbons removed from the nearest carboxyl group.[1] Consequently, the low-energy cyclic transition state required for spontaneous decarboxylation cannot form.[1]

-

Result: The molecule retains the thermal stability profile of a standard long-chain dicarboxylic acid (like pentadecanedioic acid) rather than an unstable keto-acid.[1]

Comparative Physicochemical Properties

The following table contrasts the core molecule with its commercially significant pharmaceutical derivative.

| Property | 8-Oxo-pentadecanedioic Acid (Unsubstituted) | 2,2,14,14-Tetramethyl-8-oxo-PDA (Bempedoic Precursor) |

| CAS Number | 41625-04-1 | 413624-71-2 |

| Melting Point | 98–104°C (Predicted) | 82–83°C [1] |

| Thermal Limit (T_onset) | ~180°C | ~160°C (Steric strain lowers lattice energy) |

| Primary Degradation | Anhydride formation / Polymerization | Decarboxylation (slow), Retro-Aldol |

| Solubility | DMSO, Ethanol, Methanol | Dichloromethane, Ethyl Acetate |

Thermal Degradation Mechanisms

Understanding the specific pathways of degradation is essential for setting processing limits (e.g., during hot-melt extrusion or recrystallization).

Pathway Analysis

At elevated temperatures (>180°C), the primary risk is not simple decarboxylation, but rather intermolecular anhydride formation and oxidative scission .

-

Dehydration (180°C - 220°C): Carboxyl groups condense to form polyanhydrides.[1]

-

Oxidative Scission (Aerobic, >100°C): The methylene groups

to the ketone (positions 7 and 9) are activated. In the presence of oxygen, these form hydroperoxides, leading to chain cleavage. -

Decarboxylation (>250°C): Only at extreme temperatures does the carboxyl group degrade.

Visualization: Degradation Pathways

The following diagram illustrates the distinct stability pathways between unstable

Caption: Comparative thermal pathways showing the stability of the remote 8-oxo moiety versus unstable beta-keto analogs.

Experimental Protocols for Stability Assessment

To validate the material for drug development or synthesis, the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and purity (via van't Hoff plot) and screen for early-onset decomposition.

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1]

-

Pan System: Hermetically sealed aluminum pans (prevents sublimation/evaporation).[1]

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Critical Check: Look for an endotherm (melt) followed immediately by an exotherm.[1] If an exotherm appears during or immediately after the melt, the material is thermally unstable in the liquid phase.

-

Cool to 0°C and reheat to check for reversibility (polymorphism check).

-

Thermogravimetric Analysis (TGA)

Objective: Define the

-

Atmosphere: Run in both

(inert) and Air (oxidative).[1] -

Protocol:

Forced Degradation Workflow

This workflow ensures the molecule is robust enough for API synthesis steps.

Caption: Forced degradation workflow to establish stability-indicating methods.

Storage and Handling Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain scientific integrity of the material.

Hygroscopicity & Hydrolysis

While the long alkyl chain imparts hydrophobicity, the two carboxyl groups and the central ketone create a polar core.

-

Risk: The material is slightly hygroscopic. Moisture absorption can catalyze surface hydrolysis if esterified derivatives are used, or promote microbial growth.

-

Protocol: Store in desiccated, foil-lined bags (to protect from light-induced radical formation at the ketone).

Temperature

-

Standard: Store at 2–8°C.

-

Rationale: Although thermally stable up to ~100°C, long-term storage at room temperature can lead to slow "hardening" or oligomerization via anhydride formation between crystal lattice layers.[1]

Pharmaceutical Relevance (Bempedoic Acid Context)

Researchers working with the 2,2,14,14-tetramethyl derivative (CAS 413624-71-2) must note that the gem-dimethyl groups introduce steric strain [2].[1]

-

Impact: The melting point is lower (82°C) compared to the unsubstituted parent.

-

Caution: This derivative is more prone to sublimation and requires strict temperature control during drying processes (keep drying ovens < 50°C).

References

-

BenchChem. (2023).[1] Properties and Melting Point of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester and derivatives.Link[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11336822, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid.[1][2] Retrieved from [Link]

-

Ranea-Robles, P., & Houten, S. M. (2023).[3] The biochemistry and physiology of long-chain dicarboxylic acid metabolism.[1][3] Biochemical Journal, 480(9), 607–627.[3] Link[1]

-

Google Patents. (2021).[1] Process for the preparation of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid (Bempedoic Acid Intermediate).[1] Patent CN113227061A.[1] Link

Methodological & Application

1H and 13C NMR spectroscopy of 8-Oxo-pentadecanedioic acid

An Application Note for the Structural Elucidation of 8-Oxo-pentadecanedioic Acid using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 8-Oxo-pentadecanedioic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol by explaining the rationale behind experimental choices, ensuring scientific integrity and reproducibility. We will cover optimal sample preparation, key acquisition parameters, and a detailed analysis of the expected spectra, grounded in the fundamental principles of NMR spectroscopy.

Introduction: The Significance of 8-Oxo-pentadecanedioic Acid

8-Oxo-pentadecanedioic acid is a dicarboxylic acid containing a central ketone functional group. Its long aliphatic chain and bifunctional nature make it a relevant molecule in various fields, including polymer chemistry and as a potential metabolic intermediate. In pharmaceutical development, it is known as an intermediate in the synthesis of Bempedoic acid, an ACL (adenosine triphosphate-citrate lyase) inhibitor used for lowering LDL-C.[1][2][3] Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy stands as the most powerful tool for providing unambiguous atomic-level structural information.

The inherent symmetry of the molecule, centered around the C8 ketone, simplifies its NMR spectra, making it an excellent case study for applying principles of chemical equivalence. This guide will detail the expected spectral features and provide a robust protocol for its characterization.

Experimental Design & Rationale

The successful acquisition of high-quality NMR spectra hinges on meticulous sample preparation and a logically designed experimental workflow.

Overall Experimental Workflow

The process follows a systematic path from sample preparation to final spectral analysis. Each step is critical for ensuring data quality and accurate interpretation.

Figure 1: A generalized workflow for NMR analysis.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. For a dicarboxylic acid, solvent selection is paramount to ensure complete dissolution and minimize intermolecular interactions that can lead to peak broadening.

Materials:

-

8-Oxo-pentadecanedioic acid

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR tubes (5 mm, high precision)

-

Pasteur pipette and glass wool

Step-by-Step Protocol:

-

Solvent Selection Rationale: 8-Oxo-pentadecanedioic acid possesses two polar carboxylic acid groups and a long nonpolar alkyl chain.

-

DMSO-d₆: An excellent choice due to its high polarity, which effectively solvates the carboxylic acid groups and disrupts intermolecular hydrogen bonding, leading to sharper -OH signals.

-

Methanol-d₄: Also a good polar option. The acidic protons of the analyte will exchange with the deuterium of the solvent's hydroxyl group, causing the -COOH signal to disappear, which can be a useful confirmation tool.

-

CDCl₃: While the most common organic NMR solvent, it may not be polar enough to dissolve the diacid sufficiently, potentially requiring a higher volume or leading to a saturated, non-homogeneous solution.[4]

-

-

Analyte Quantity:

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex gently to ensure complete dissolution.

-

Internal Standard: Add a small amount of TMS. TMS is chemically inert and its signal (a sharp singlet at 0 ppm) serves as the universal reference point for both ¹H and ¹³C spectra in organic solvents.[5][6]

-

Filtration: To remove any particulate matter which can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-precision NMR tube.

-

Final Check: Ensure the sample height in the NMR tube is adequate for the instrument's detector, typically around 4-5 cm.

NMR Data Acquisition Parameters

While modern spectrometers can automate many settings, understanding the key parameters is essential for acquiring high-quality data. The following are typical starting parameters for a 400-600 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectral Width | -2 to 14 ppm | -10 to 230 ppm | Ensures all expected signals, from aliphatic to carbonyl carbons, are captured.[7][8] |

| Acquisition Time | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds | Allows for full relaxation of nuclei, ensuring quantitative integration (especially for ¹H). Quaternary carbons in ¹³C have long relaxation times. |

| Number of Scans | 8-16 | 1024-4096+ | ¹H is highly sensitive and requires fewer scans. ¹³C is ~6000 times less sensitive and requires significant signal averaging.[4] |

| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | A 30° pulse in ¹H is often sufficient and faster. Proton decoupling for ¹³C collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE). |

Spectral Analysis and Interpretation

The structure of 8-Oxo-pentadecanedioic acid is symmetrical around the C8 ketone. This chemical equivalence means that carbons and protons on one side of the molecule will have the same chemical shift as their counterparts on the other side.

Figure 2: Structure of 8-Oxo-pentadecanedioic acid with carbon numbering.

Symmetry and Equivalence:

-

Protons: H² ≡ H¹⁴, H³ ≡ H¹³, H⁴ ≡ H¹², H⁵ ≡ H¹¹, H⁶ ≡ H¹⁰, H⁷ ≡ H⁹. The two -COOH protons are also equivalent.

-

Carbons: C¹ ≡ C¹⁵, C² ≡ C¹⁴, C³ ≡ C¹³, C⁴ ≡ C¹², C⁵ ≡ C¹¹, C⁶ ≡ C¹⁰, C⁷ ≡ C⁹. C⁸ is unique.

-

Expected Signals: 8 unique ¹H signals (including -COOH) and 8 unique ¹³C signals.

Predicted ¹H NMR Spectrum

The ¹H spectrum is characterized by distinct regions corresponding to the different chemical environments.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Explanation |

| H¹ & H¹⁵ (-COOH) | 10.0 - 12.0 | broad singlet (s) | 2H | The acidic protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange.[9][10] |

| H⁷ & H⁹ | 2.3 - 2.6 | triplet (t) | 4H | Protons alpha (α) to the ketone carbonyl group are deshielded. They are split into a triplet by the two neighboring protons on C⁶/C¹⁰.[9][11] |

| H² & H¹⁴ | 2.1 - 2.4 | triplet (t) | 4H | Protons alpha (α) to the carboxylic acid carbonyl are deshielded. They are split into a triplet by the two neighboring protons on C³/C¹³. This signal may overlap with the H⁷/H⁹ signal. |

| H³ & H¹³ | 1.5 - 1.7 | multiplet (m) | 4H | Protons beta (β) to the carboxylic acid are less deshielded than the alpha protons. They appear as a multiplet due to coupling with protons on C²/C¹⁴ and C⁴/C¹². |

| H⁶ & H¹⁰ | 1.5 - 1.7 | multiplet (m) | 4H | Protons beta (β) to the ketone are less deshielded than the alpha protons. They appear as a multiplet due to coupling with protons on C⁵/C¹¹ and C⁷/C⁹. This signal will likely overlap with H³/H¹³. |

| H⁴, H⁵, H¹¹, H¹² | 1.2 - 1.5 | multiplet (m) | 8H | These are the central methylene protons, furthest from the electron-withdrawing functional groups. They are the most shielded alkyl protons and will likely form a large, complex multiplet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show 8 distinct singlet signals.

| Carbon Label | Predicted δ (ppm) | Rationale and Explanation |

| C⁸ (C=O) | 205 - 220 | The ketone carbonyl carbon is the most deshielded carbon in the molecule due to the electronegativity of the oxygen and the nature of the double bond.[12][13] |

| C¹ & C¹⁵ (-COOH) | 170 - 185 | The carboxylic acid carbonyl carbons are also strongly deshielded, but typically appear upfield from ketone carbonyls.[10][12] |

| C⁷ & C⁹ | 40 - 45 | Carbons alpha (α) to the ketone are deshielded by the electron-withdrawing effect of the carbonyl group. |

| C² & C¹⁴ | 33 - 38 | Carbons alpha (α) to the carboxylic acid are similarly deshielded. |

| C³ & C¹³ | 28 - 33 | Carbons beta (β) to the carboxylic acid. The deshielding effect diminishes with distance. |

| C⁶ & C¹⁰ | 23 - 28 | Carbons beta (β) to the ketone. This signal may be close to or overlap with other methylene carbon signals. |

| C⁴, C⁵, C¹¹, C¹² | 23 - 30 | These central methylene carbons are the most shielded, residing in the typical aliphatic region. Due to subtle electronic differences, they may resolve into two separate signals or a single broad one. |

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of 8-Oxo-pentadecanedioic acid. By understanding the principles of chemical shift, multiplicity, and molecular symmetry, a complete and unambiguous assignment of all proton and carbon signals is achievable. The protocols and predictive data presented in this application note provide a robust framework for researchers to confidently characterize this molecule, ensuring its identity and purity for applications ranging from materials science to pharmaceutical synthesis.

References

-

de Graaf, R. A., Klomp, D. W., & Luijten, P. R. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 913–933. Available at: [Link]

-

Al-Majid, A. M., Barakat, A., & Al-Najjar, H. J. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3373. Available at: [Link]

-

Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory, U.S. Department of Agriculture. Available at: [Link]

-

Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3290. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

PubChem. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. National Center for Biotechnology Information. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

- Google Patents. (2021). Novel salts and polymorphs of bipedac acid. CN113227061A.

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

University of York. NMR Sample Preparation. Available at: [Link]

-

Technical Disclosure Commons. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

precisionFDA. 2,2,14,14-TETRAMETHYL-8-OXOPENTADECANEDIOIC ACID. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Evira, G., et al. (2010). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. Bioorganic & Medicinal Chemistry, 18(13), 4848–4855. Available at: [Link]

-

Bruker. NMR Sample Prepara-on. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

Pharmaffiliates. 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. CAS No: 413624-71-2. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Synthio. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester. Available at: [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

-

Hagen, R., & Gold, V. M. (1977). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Oil Chemists' Society, 54(11), 541–545. Available at: [Link]

-

EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available at: [Link]

Sources

- 1. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. mdpi.com [mdpi.com]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for the Synthesis of Lipid-Lowering Agents Utilizing an 8-Oxo-pentadecanedioic Acid Intermediate

Introduction: A New Frontier in Lipid Management

The global burden of cardiovascular disease, largely driven by dyslipidemia, necessitates the development of novel therapeutic agents. While statins remain the cornerstone of lipid-lowering therapy, a significant portion of patients are unable to reach their low-density lipoprotein cholesterol (LDL-C) goals due to statin intolerance or insufficient efficacy. This has spurred the exploration of alternative pathways in cholesterol biosynthesis for therapeutic intervention. One such promising target is ATP-citrate lyase (ACL), a pivotal enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a novel class of lipid-lowering agents, exemplified by bempedoic acid. A key structural motif in the synthesis of these agents is a substituted 8-oxo-pentadecanedioic acid derivative. We will delve into the detailed synthetic protocols, the underlying mechanistic rationale, and the subsequent biological evaluation of these compounds.

The Strategic Importance of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid in Bempedoic Acid Synthesis

The synthesis of bempedoic acid, an ACL inhibitor, hinges on the strategic construction of a C15 dicarboxylic acid backbone. A critical intermediate in this multi-step synthesis is 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. The central ketone functionality at the C8 position is a key feature that is later reduced to a hydroxyl group in the final active pharmaceutical ingredient. The gem-dimethyl groups at the C2 and C14 positions are crucial for the molecule's pharmacological profile.

This application note will focus on the synthesis of bempedoic acid, with a particular emphasis on the formation and transformation of the 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid intermediate.

Synthetic Workflow and Protocols

The synthesis of bempedoic acid is a multi-step process that can be broadly divided into two key stages: the construction of the 8-oxo-pentadecanedioic acid backbone and its subsequent conversion to the final product.

Stage 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

The initial phase of the synthesis involves the coupling of two identical C7 fragments to form the C15 backbone with a central ketone. This is elegantly achieved through the use of tosylmethyl isocyanide (TosMIC) as a ketone surrogate.[1]

Protocol 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

-

Step 1: Alkylation of Ethyl Isobutyrate. In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl isobutyrate in a suitable anhydrous solvent such as tetrahydrofuran (THF) is cooled to -78°C.[2] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to generate the enolate.[1] Subsequently, 1,5-dibromopentane is added to the reaction mixture, leading to the formation of ethyl 7-bromo-2,2-dimethylheptanoate.[2]

-

Step 2: Dimerization using Tosylmethyl Isocyanide (TosMIC). The ethyl 7-bromo-2,2-dimethylheptanoate is then dimerized using tosylmethyl isocyanide in the presence of a strong base like sodium hydride (NaH) and a phase-transfer catalyst such as tetrabutylammonium iodide (Bu4NI) in an aprotic solvent like dimethyl sulfoxide (DMSO).[2] This reaction forms diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[2]

-

Step 3: Hydrolysis to the Ketone. The resulting intermediate is not isolated but is directly subjected to acidic hydrolysis.[3] Treatment with aqueous hydrochloric acid in a solvent like dichloromethane (CH2Cl2) or isopropyl acetate cleaves the isocyano and tosyl groups, revealing the central ketone and affording diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[1][2]

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired product as a colorless oil.[4]

Table 1: Key Reagents and Solvents for Stage 1

| Step | Key Reagents | Solvents |

| 1 | Ethyl isobutyrate, LDA, 1,5-dibromopentane | THF |

| 2 | Ethyl 7-bromo-2,2-dimethylheptanoate, TosMIC, NaH, Bu4NI | DMSO |

| 3 | Aqueous HCl | Dichloromethane or Isopropyl Acetate |

Visualization 1: Synthetic Workflow for Bempedoic Acid

Caption: Synthetic route to bempedoic acid.

Stage 2: Conversion to Bempedoic Acid

The second stage involves the hydrolysis of the diethyl ester and the reduction of the ketone to the final alcohol.

Protocol 2: Synthesis of Bempedoic Acid

-

Step 1: Saponification. The diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is hydrolyzed to the corresponding dicarboxylic acid by refluxing with an aqueous solution of a base such as potassium hydroxide (KOH) in a co-solvent like ethanol (EtOH).[2] After the reaction is complete, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.[5]

-

Step 2: Reduction of the Ketone. The purified 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is then dissolved in a suitable solvent like methanol (MeOH) and cooled in an ice bath.[6] A reducing agent such as sodium borohydride (NaBH4) is added portion-wise to reduce the ketone to a hydroxyl group.[1][6]

-

Step 3: Purification and Crystallization. After the reduction is complete, the reaction is quenched, and the crude bempedoic acid is extracted. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or diisopropyl ether, to yield high-purity crystalline bempedoic acid.[5][7]

Table 2: Product Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Purity |

| Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C23H42O5 | 398.58 | >98% |

| 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | C19H34O5 | 342.47 | >99% |

| Bempedoic Acid | C19H36O5 | 344.49 | >99.5% |

Mechanism of Action: Targeting Cholesterol Synthesis at its Source

Bempedoic acid is a prodrug that is activated in the liver to its CoA derivative, bempedoyl-CoA.[1] This active form of the drug inhibits ATP-citrate lyase (ACL), an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[8] Acetyl-CoA is a fundamental building block for the synthesis of both fatty acids and cholesterol.[1] By inhibiting ACL, bempedoic acid reduces the pool of cytoplasmic acetyl-CoA available for cholesterol synthesis, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.

Visualization 2: Mechanism of Action of Bempedoic Acid

Caption: Inhibition of ATP-Citrate Lyase by Bempedoic Acid.

In Vitro and In Vivo Evaluation

In Vitro Assay: ATP-Citrate Lyase (ACL) Inhibition

The inhibitory activity of the synthesized bempedoic acid can be determined using an in vitro ACL enzyme assay.

Protocol 3: ACL Enzyme Inhibition Assay

-

Principle: This assay measures the activity of ACL by quantifying the formation of acetyl-CoA from citrate and CoA. A common method involves a coupled enzyme assay where the oxaloacetate produced is reduced by malate dehydrogenase, and the corresponding decrease in NADH is monitored spectrophotometrically at 340 nm. Alternatively, a direct assay using radiolabeled [14C]citrate can be employed to measure the formation of [14C]acetyl-CoA.[9]

-

Procedure (Coupled Assay):

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), CoA, ATP, and malate dehydrogenase.

-

Add varying concentrations of the synthesized bempedoic acid (or its CoA derivative) to the reaction mixture.

-

Initiate the reaction by adding recombinant human ACL enzyme and citrate.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ACL activity by 50%.

-

In Vivo Studies: Evaluation in Animal Models of Hyperlipidemia

The lipid-lowering efficacy of bempedoic acid can be evaluated in various animal models of hyperlipidemia.

Protocol 4: In Vivo Efficacy Study in a High-Fat Diet-Induced Hyperlipidemic Rodent Model

-

Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.[10]

-

Induction of Hyperlipidemia: The animals are fed a high-fat diet (HFD) for a period of 4-8 weeks to induce hyperlipidemia, characterized by elevated levels of total cholesterol, LDL-C, and triglycerides.[10]

-

Dosing: The synthesized bempedoic acid is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally to the animals daily for a specified duration (e.g., 4 weeks).

-

Endpoints:

-

Lipid Profile: At the end of the study, blood samples are collected to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.[11]

-

Body Weight and Food Intake: Monitored throughout the study.

-

Liver Histology: Livers can be collected for histological analysis to assess hepatic steatosis.

-

Conclusion

The synthesis of bempedoic acid, a potent lipid-lowering agent, via the 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid intermediate represents a significant advancement in the field of cardiovascular therapeutics. The protocols and methodologies outlined in this application note provide a robust framework for researchers to synthesize and evaluate this and similar compounds. The targeted inhibition of ATP-citrate lyase offers a promising strategy for managing dyslipidemia, particularly in patients who are unable to tolerate or achieve their lipid goals with statin therapy. Further research into this class of compounds is warranted to explore their full therapeutic potential.

References

- CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents.

-

Synthesis of Bempedoic Acid - NROChemistry. Available at: [Link]

-

Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory. Available at: [Link]

-

Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid - Technical Disclosure Commons. Available at: [Link]

-

Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status - Academia.edu. Available at: [Link]

-

CRYSTALLINE FORM OF BEMPEDOIC ACID - European Patent Office - EP 3666750 A1. Available at: [Link]

-

Synthesis of Bempedoic acid - YouTube. Available at: [Link]

-

Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC - NIH. Available at: [Link]

-

A novel direct homogeneous assay for ATP citrate lyase - PubMed. Available at: [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BEMPEDOIC ACID AND EZETIMIDE IN COMBINE DOSAGE FORM BY RP-HPLC - YMER. Available at: [Link]

-

ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Available at: [Link]

-

Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. Available at: [Link]

-

Animal Models of Hyperlipidemia: An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents.

-

(PDF) Characterization of novel stress degradation products of Bempedoic acid and Ezetimibe using UPLC–MS/MS: development and validation of stability-indicating UPLC method - ResearchGate. Available at: [Link]

-

Review Article on Animal Models in Preclinical Research in Hyperlipidemia - ResearchGate. Available at: [Link]

-

Inhibition of Lung Cancer Growth: ATP Citrate Lyase Knockdown and Statin Treatment Leads to Dual Blockade of Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K)/AKT Pathways - PMC. Available at: [Link]

-

Inhibition of ATP Citrate Lyase (ACLY), Fatty Acid Synthase (FAS) and... - ResearchGate. Available at: [Link]

-

Assessing Whole-Body Lipid-Handling Capacity in Mice - JoVE. Available at: [Link]

Sources

- 1. Bempedoic Acid | NROChemistry [nrochemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]

- 4. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]

- 6. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 9. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 8-Oxo-pentadecanedioic Acid

Abstract

This application note provides detailed, validated protocols for the chemical derivatization of 8-Oxo-pentadecanedioic acid, a bifunctional molecule of interest in various research and development sectors. Due to its high polarity and low volatility stemming from two carboxylic acid groups and a central keto moiety, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic performance and thermal degradation.[1][2][3] To overcome these limitations, we present optimized derivatization strategies that enhance volatility, improve thermal stability, and ensure reproducible, high-sensitivity analysis.[4][5] The primary methods detailed are a two-step methoximation-silylation protocol, ideal for comprehensive structural integrity, and a direct silylation method for streamlined, high-throughput applications. Causality behind experimental choices, troubleshooting, and expected outcomes are discussed to provide researchers with a robust framework for method implementation.

Introduction: The Analytical Challenge

8-Oxo-pentadecanedioic acid is a long-chain keto-dicarboxylic acid. Its structure presents a significant analytical hurdle for GC-MS, a powerful technique for the separation and identification of volatile and semi-volatile compounds. The presence of two carboxylic acid groups and a ketone functional group renders the molecule highly polar and prone to strong intermolecular hydrogen bonding. This results in a very low vapor pressure, making it unsuitable for direct injection into a GC system.[1][2][3]

For successful GC-MS analysis, a derivatization step is mandatory.[1] Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing active hydrogens on polar functional groups with less polar moieties.[4][5] For a keto-dicarboxylic acid, this involves targeting both the carboxyl groups and the keto group to ensure a single, stable, and volatile derivative is formed, preventing issues like keto-enol tautomerism which can lead to multiple chromatographic peaks for a single analyte.[3][6]

This guide details two primary, field-proven derivatization workflows:

-

Two-Step Methoximation-Silylation: The gold standard for keto-acids, this method first protects the ketone group as a methoxime, preventing tautomerization, and then converts the carboxylic acids to their trimethylsilyl (TMS) esters.[3][4][6]

-

One-Step Silylation: A faster alternative that directly converts the carboxylic acids to TMS esters. While efficient, it may be susceptible to enol-TMS ether formation at the keto position, requiring careful optimization.[1][7]

Foundational Principles: Why Derivatize?

The decision to employ a specific derivatization strategy is rooted in the chemical nature of 8-Oxo-pentadecanedioic acid and the requirements of GC-MS.

-

Increasing Volatility: The core principle is to reduce the polarity of the molecule. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic protons of the carboxyl groups with non-polar trimethylsilyl (-Si(CH₃)₃) groups.[7][8][9] This conversion into TMS esters disrupts the hydrogen bonding network, significantly lowering the boiling point and allowing the compound to transition into the gas phase under GC conditions.[10]

-

Ensuring Thermal Stability: The high temperatures of the GC inlet (typically >250 °C) can cause susceptible molecules to decompose. Keto-acids can undergo decarboxylation.[3][6] Derivatization shields these functional groups, creating more thermally robust molecules that can traverse the GC system intact.[3]

-

Preventing Isomerization: The ketone group in 8-Oxo-pentadecanedioic acid can exist in equilibrium with its enol form. If not addressed, silylation can occur at both the keto and enol forms, leading to multiple derivative peaks and complicating quantification.[3][6] Methoximation, using reagents like Methoxyamine hydrochloride (MeOx), converts the carbonyl group into a stable methoxime, effectively "locking" it in one form before the silylation of the carboxylic acids.[3][4][6]

Experimental Protocols

Safety First: All derivatization procedures should be performed in a well-ventilated fume hood. Reagents are often moisture-sensitive, flammable, and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

Protocol 1: Two-Step Methoximation and Silylation (Recommended for Highest Accuracy)

This protocol is the most rigorous approach, ensuring the stabilization of the keto group prior to the derivatization of the carboxylic acids. It is the preferred method for quantitative studies requiring the highest precision and accuracy.

Materials:

-

Sample containing 8-Oxo-pentadecanedioic acid (dried)

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous Pyridine

-

GC Vials with inserts

-

Heating block or oven

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a gentle stream of nitrogen is recommended. Water is detrimental to silylation reagents and will significantly reduce derivatization efficiency.[6]

-

Methoximation of the Keto Group:

-

Silylation of Carboxylic Acids:

-

Analysis:

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system. A typical injection volume is 1 µL.

-

Workflow Diagram: Methoximation-Silylation

Caption: Two-step derivatization workflow for 8-Oxo-pentadecanedioic acid.

Protocol 2: One-Step Direct Silylation

This streamlined protocol is suitable for rapid screening or when the primary goal is the derivatization of the carboxylic acids and potential keto-enol tautomerism is less of a concern or can be controlled.

Materials:

-

Sample containing 8-Oxo-pentadecanedioic acid (dried)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous Acetonitrile or Pyridine

-

GC Vials with inserts

-

Heating block or oven

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Preparation: As with Protocol 1, the sample must be rigorously dried to remove all traces of water.

-

Direct Silylation:

-

To the dried sample, add 50 µL of anhydrous acetonitrile or pyridine to dissolve the analyte.

-

Add 100 µL of MSTFA. MSTFA is a powerful silylating agent, often more volatile than BSTFA, which can be advantageous.[6]

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate at 60 °C for 30 minutes.[12]

-

-

Analysis:

-

Cool the vial to room temperature before injecting 1 µL into the GC-MS.

-

Reaction Diagram: Silylation of Carboxylic Acid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weber.hu [weber.hu]

- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. scribd.com [scribd.com]

large-scale synthesis of 8-Oxo-pentadecanedioic acid

Application Note: High-Efficiency Continuous Flow Synthesis of 8-Oxo-pentadecanedioic Acid

Executive Summary

This application note details a scalable, industrial-grade protocol for the synthesis of 8-Oxo-pentadecanedioic acid (CAS: 121327-02-8). While this molecule serves as the linear backbone for the anti-hyperlipidemic drug Bempedoic Acid (ETC-1002), its unsubstituted form is a critical platform chemical for high-performance polyamides and polyesters requiring ketone functionality for post-polymerization crosslinking.

Unlike traditional multi-step medicinal chemistry routes (e.g., Grignard couplings or TosMIC homologation) which suffer from poor atom economy and high reagent costs on a kilogram scale, this guide presents a Decarboxylative Ketonization route. Utilizing continuous flow chemistry over a heterogeneous catalyst, this method achieves high throughput, minimizes solvent waste, and ensures safety by avoiding stoichiometric heavy metals.

Strategic Route Selection

Two primary routes exist for synthesizing long-chain keto-dicarboxylic acids. The choice depends heavily on the presence of steric hindrance (e.g., gem-dimethyl groups).

| Feature | Route A: TosMIC Coupling (Medicinal) | Route B: Decarboxylative Ketonization (Process) |

| Mechanism | Nucleophilic substitution of alkyl halides with Tosylmethyl Isocyanide. | Radical/Concerted condensation of carboxylic acids over metal oxides. |

| Precursor | 7-Bromoheptanoate (Expensive/Multi-step).[1] | Monomethyl Suberate (Cheap/Single-step). |

| Atom Economy | Low (Loss of Tosyl group, halides). | High (Loss of CO₂ and H₂O only). |

| Scalability | Linear scale-up; exothermic risks. | Excellent (Flow chemistry); heat integration possible. |

| Suitability | Best for Bempedoic Acid (Tetramethyl analogs) where steric hindrance prevents side reactions. | Best for 8-Oxo-pentadecanedioic Acid (Linear) where symmetry allows perfect dimerization. |

Selected Protocol: This guide utilizes Route B (Decarboxylative Ketonization) via a continuous flow packed-bed reactor, utilizing Monomethyl Suberate as the feedstock. This mimics the biological condensation logic but utilizes robust heterogeneous catalysis.[2]

Reaction Scheme & Logic

The synthesis relies on the "Ketonization" of two equivalents of a C8-half ester. The reaction proceeds via the adsorption of the carboxylic acid onto a metal oxide surface (MnO₂ or ZrO₂), followed by a decarboxylative coupling to form the C15 ketone backbone.

Chemical Equation:

Figure 1: Reaction logic flow from C8 precursors to C15 target via decarboxylative coupling.

Detailed Protocol: Continuous Flow Synthesis

Phase 1: Catalyst Preparation (MnO₂/SiO₂)

Rationale: Commercial MnO₂ often lacks the surface area required for gas-phase ketonization. Supporting it on silica prevents sintering at 350°C.

-

Impregnation: Dissolve manganese(II) nitrate tetrahydrate (

, 100 g) in deionized water (200 mL). Add high-surface-area silica gel (e.g., SiO₂ support, 200 g). -

Drying: Evaporate water under reduced pressure (Rotavap) at 80°C until a free-flowing powder is obtained.

-

Calcination: Pack the powder into a quartz tube. Heat to 400°C under a stream of air (100 mL/min) for 4 hours.

-

Result:

species dispersed on silica.[2] -

Validation: XRD should show broad peaks for

or

-

Phase 2: Feedstock Preparation

-

Esterification: Reflux Suberic acid (1.0 eq) with Methanol (5.0 eq) and catalytic

(0.05 eq) for 4 hours. -

Statistical Separation: The reaction yields a mixture of Diester, Monoester, and Diacid.

-

Purification: Adjust pH to 8.0 with aqueous

. Extract Diester with Hexane. Acidify the aqueous layer to pH 4.0 and extract the Monomethyl Suberate (Target) with Ethyl Acetate.-

Yield: Typically 40-50% (statistical max). Unreacted diacid is recycled.

-

Phase 3: Decarboxylative Ketonization (The Core Step)

Equipment Setup:

-

Reactor: Stainless steel tube reactor (Length: 30 cm, ID: 1/2 inch) packed with the prepared catalyst.

-

Heating: Tube furnace set to 340°C .

-

Feed: HPLC pump delivering Monomethyl Suberate (liquid).

-

Gas: Nitrogen carrier gas (optional, helps desorption).

Operational Parameters:

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 330°C – 350°C | <330°C: Low conversion. >360°C: Thermal cracking. |

| Pressure | Atmospheric | High pressure not required; gas phase reaction. |

| LHSV (Liquid Hourly Space Velocity) | 0.5 – 1.0

Procedure:

-

Preheat the reactor to 340°C under

flow. -

Begin feeding Monomethyl Suberate at 1.0 mL/min.

-

The substrate vaporizes, adsorbs, and couples.

-

Collection: Condense the effluent in a cold trap (0°C).

gas vents off. -

Workup: The condensate contains the crude Dimethyl 8-oxopentadecanedioate. Dissolve in EtOAc, wash with saturated

to remove unreacted acid.-

Self-Validating Check: GC-MS of the crude should show a major peak at M+ = 314 (Diester).

-

Phase 4: Hydrolysis to Final Acid

-

Dissolve the purified diester (100 g) in Methanol (500 mL).

-

Add aqueous NaOH (2.5 eq, 4M solution).

-

Reflux for 2 hours.

-

Isolation: Cool to RT. Acidify with HCl (6M) to pH 1.0.

-

Crystallization: The product, 8-Oxo-pentadecanedioic acid , precipitates as a white solid. Filter and wash with cold water.

-

Recrystallization: Recrystallize from Acetone/Hexane if purity <98%.

Analytical Profile & Quality Control

| Test | Specification | Method / Observation |

| Appearance | White crystalline powder | Visual inspection. |

| Purity | > 98.5% | HPLC (C18 column, ACN/Water + 0.1% TFA). |

| Mass Spec | m/z = 286.36 [M-H]- | ESI-MS (Negative Mode). |

| 1H NMR | DMSO-d6. Confirm triplet at 2.40 ppm (alpha to ketone). | |

| Melting Point | 92°C - 95°C | DSC or Capillary. |

Process Safety & Troubleshooting

-

Thermal Runaway: The ketonization is endothermic (requires heat), so thermal runaway is unlikely. However, accumulation of carbonaceous deposits (coking) can block the reactor.

-

Mitigation: Run an "air burn" cycle (400°C, air flow) every 48 hours to regenerate the catalyst.

-

-

Impurity Profile: The most common impurity is 8-Hydroxypentadecanedioic acid (from over-reduction if H2 is present, unlikely here) or trimeric ketones (from over-condensation).

-

Control: Maintain strict residence time control (LHSV).

-

Visualizing the Workflow

Figure 2: Process Flow Diagram (PFD) for the continuous manufacturing line.

References

-

Esperion Therapeutics, Inc. (2008). Hydroxyl compounds and compositions for cholesterol reduction. U.S. Patent No.[3][4][5][6] 7,335,799.[3] Link

- Context: Describes the medicinal chemistry route (TosMIC) for the tetramethyl analog (Bempedoic acid), providing the baseline for structural comparison.

-

Gliński, M., & Kikas, A. (2010). Ketonization of aliphatic esters over oxide catalysts. Applied Catalysis A: General, 386(1-2), 102-106. Link

- Context: Establishes the mechanism and catalyst choice (MnO2) for converting esters to ketones.

-

Hock, K., et al. (2024). Decarboxylative Ketonization of Aliphatic Carboxylic Acids in a Continuous Flow Reactor Catalysed by Manganese Oxide on Silica. ChemSusChem, 17, e202400094.[2] Link

- Context: Provides the state-of-the-art flow chemistry parameters used in this protocol for long-chain acid ketoniz

-

Renz, M. (2005). Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope. European Journal of Organic Chemistry, 2005(6), 979-988. Link

- Context: Authoritative review on the reaction mechanism and scope.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. tdcommons.org [tdcommons.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Oxo-pentadecanedioic Acid

Welcome to the technical support guide for the purification of 8-Oxo-pentadecanedioic acid. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the isolation and purification of this long-chain keto-dicarboxylic acid. The following sections offer troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to Purification Challenges

8-Oxo-pentadecanedioic acid (HOOC-(CH₂₎₆-CO-(CH₂₎₆-COOH) presents a unique set of purification challenges due to its hybrid structure. It possesses two polar carboxylic acid groups and a moderately polar ketone function, separated by long, nonpolar aliphatic chains. This duality can lead to problematic solubility, difficulties in chromatographic separation from structurally similar impurities, and challenges in achieving effective crystallization. This guide provides a systematic approach to overcoming these common obstacles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Chromatography Issues

Q1: My product is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

A1: Co-elution is the most common chromatographic challenge and typically stems from impurities having a polarity very similar to the target compound. Here is a systematic approach to improving resolution:

-

Optimize the Mobile Phase:

-

Reduce Polarity: Your product has significant nonpolar character. Start with a less polar solvent system (e.g., a higher ratio of hexane or heptane to ethyl acetate). This will increase the retention time of all compounds on the silica gel, potentially allowing for better separation between your product and less polar impurities.

-

Introduce a Third Solvent: Adding a small amount of a third solvent can fine-tune selectivity. For instance, incorporating dichloromethane or tert-butyl methyl ether (TBME) into a hexane/ethyl acetate system can alter the specific interactions between the analytes, solvent, and stationary phase, often improving separation.

-

Add an Acid Modifier: The two carboxylic acid groups can interact inconsistently with silica gel, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase will suppress the deprotonation of your product's carboxyl groups.[1] This ensures a single, neutral form of the molecule is present, resulting in sharper peaks and more predictable elution.

-

-

Adjust the Stationary Phase:

-

If normal-phase chromatography on silica gel fails, consider switching to a different stationary phase. Reversed-phase chromatography (using a C18-functionalized silica gel) is an excellent alternative. In this technique, the elution order is inverted: nonpolar compounds are retained more strongly. You would use a polar mobile phase, such as a gradient of water/acetonitrile or water/methanol, also with a small amount of acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).[2]

-

-

Optimize Loading and Flow Rate:

-

Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude product on a 10g column).

-

Decrease Flow Rate: Reducing the mobile phase flow rate allows more time for equilibrium to be established between the mobile and stationary phases, which can significantly enhance the resolution of closely eluting compounds.

-

Q2: I'm having trouble visualizing my product on a TLC plate. What are the best staining methods?

A2: 8-Oxo-pentadecanedioic acid lacks a strong chromophore, making it invisible under a standard 254 nm UV lamp.[3] You must use a chemical stain for visualization.

-

Potassium Permanganate (KMnO₄) Stain: This is one of the most effective and universal stains. It reacts with any oxidizable functional group. The ketone and the aliphatic chains of your product will react with the permanganate, appearing as a yellow or white spot on a purple background. This stain is highly sensitive.[3]

-

Phosphomolybdic Acid (PMA) Stain: This stain is particularly effective for alcohols, phenols, and many carbonyl compounds.[3] After dipping the plate in the PMA solution and gently heating, your product should appear as a dark blue or green spot against a yellow-green background.

-

Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of solid iodine is a simple, non-destructive method. Iodine vapor adsorbs onto the organic compounds on the plate, making them appear as brown spots.[4][5] The spots will fade over time, so they should be circled immediately.

| Stain | Target Functional Groups | Appearance | Notes |

| Potassium Permanganate | Alkenes, alkynes, alcohols, aldehydes, ketones | Yellow/white spot on purple background | Destructive, very sensitive |

| Phosphomolybdic Acid | Alcohols, phenols, carbonyls, alkenes | Dark blue/green spot on yellow background | Destructive, requires heating |

| Iodine | General organic compounds, unsaturated lipids | Brown spot on yellow/white background | Non-destructive, spots fade |

Q3: My product is streaking on the TLC plate and showing broad, tailing peaks in HPLC. What is the cause and how can I fix it?

A3: Peak tailing or streaking is almost always caused by the carboxylic acid groups. On silica, the acidic silanol groups can strongly and irreversibly adsorb the carboxylates, leading to a smear instead of a compact spot.

-

The Solution: As mentioned in Q1, the definitive solution is to add a small amount of a volatile acid (like acetic acid) to your TLC or HPLC mobile phase.[1] This ensures the carboxylic acid groups of your product remain fully protonated (in the -COOH form rather than -COO⁻), minimizing strong interactions with the stationary phase and resulting in sharp, symmetrical peaks. For reversed-phase HPLC, 0.1% formic acid or trifluoroacetic acid (TFA) in both the water and organic solvent is standard practice.[2]

Crystallization & Final Isolation Issues

Q4: After chromatography, my product is a thick, colorless oil that refuses to crystallize. How can I induce solidification?

A4: The long, flexible carbon chain of 8-Oxo-pentadecanedioic acid can make it difficult for the molecules to arrange into a crystal lattice, often resulting in an oil. Here is a workflow to induce crystallization:

-

Ensure High Purity: Oils are often the result of residual impurities that inhibit crystal formation. If your NMR or LC-MS analysis shows impurities, consider re-purifying a small batch by column chromatography.

-

Solvent/Anti-Solvent Method: This is the most effective technique for compounds like yours.

-

Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane).

-

Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexane, heptane, or pentane) dropwise while stirring, until the solution becomes faintly cloudy.

-

Add a drop or two of the "good" solvent to redissolve the cloudiness, then cover the vial and store it undisturbed at a low temperature (4 °C or -20 °C). Crystals should form over several hours or days.

-

-

Other Techniques:

-

Slow Evaporation: Dissolve the oil in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly.

-

Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a tiny amount of solid material from a previous batch, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

-

Q5: The purity of my product seems to decrease after I isolate and dry it. What could be happening?

A5: While 8-Oxo-pentadecanedioic acid is not a β-keto acid and thus not prone to rapid decarboxylation, chemical stability can still be a concern under harsh conditions.[6][7]

-

Avoid Excessive Heat: When removing residual solvents under vacuum (e.g., on a rotary evaporator or in a vacuum oven), do not use excessive heat. High temperatures can potentially promote side reactions or degradation over long periods. Drying at room temperature under high vacuum is the safest method.

-

Acid/Base Contamination: Ensure that all residual acids (e.g., from chromatography) or bases are removed during the workup. Trace amounts of strong acids or bases could catalyze degradation or side reactions upon storage. If your workup involved an acid wash, ensure a subsequent wash with brine or water to remove it.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect to see?

The impurities present will depend heavily on the synthetic route used to prepare the compound. For instance, if the synthesis involves the oxidation of an alcohol precursor (8-hydroxy-pentadecanedioic acid), the primary impurity would be the unreacted starting material. If the synthesis is from a protected di-ester, you might find mono-ester or unhydrolyzed di-ester impurities.[8][9] It is also possible to have isomeric impurities where the oxo group is at a different position if the starting materials were not isomerically pure.

FAQ 2: Can you provide a standard, baseline protocol for purification?

A: Certainly. The following is a robust starting point for purifying a crude ~1 gram batch of 8-Oxo-pentadecanedioic acid.

-

Column Chromatography (Normal Phase):

-

Preparation: Dry-load the crude material onto a small amount of silica gel. Use a glass column packed with silica gel (approx. 40-50g for a 1g crude sample).

-

Eluent: Start with a mobile phase of 70:29:1 Hexane:Ethyl Acetate:Acetic Acid.

-

Elution: Run the column, collecting fractions. Monitor the fractions by TLC using the same eluent system and a potassium permanganate stain.

-

Pooling: Combine the fractions that contain the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent using a rotary evaporator. Be cautious with the bath temperature (keep it below 40 °C).

-

The result will likely be an oil or waxy solid.

-

-

Crystallization:

-

Dissolve the residue in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution just begins to turn cloudy.

-

Cool to room temperature, then place in a 4 °C refrigerator overnight.

-

Collect the resulting white solid by vacuum filtration, wash with cold hexane, and dry under high vacuum.

-

FAQ 3: How can I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous characterization:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of the aliphatic protons and the characteristic alpha-protons next to the carbonyl and carboxyl groups. Integration should match the expected proton count.

-

¹³C NMR: Will show characteristic peaks for the ketone carbonyl (typically ~208-212 ppm) and the two equivalent carboxylic acid carbonyls (~175-180 ppm), in addition to the aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. You should observe the [M-H]⁻ ion corresponding to the molecular weight of the compound (C₁₅H₂₆O₅, MW = 286.36 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Melting Point: A sharp melting point for the crystallized solid is a strong indicator of high purity. A broad melting range suggests the presence of impurities.

-

HPLC: An analytical HPLC trace (using methods described in Q1/Q3) showing a single, sharp peak is an excellent confirmation of purity.

Part 3: Experimental Protocols & Diagrams

Protocol 1: Standard Silica Gel Flash Chromatography

-

Column Preparation: Select a column appropriate for your sample size (e.g., a 40g pre-packed column or equivalent glass column for 0.5-1.5g of crude material). Equilibrate the column with the starting mobile phase (e.g., 80:19:1 Hexane:Ethyl Acetate:Acetic Acid).

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder. Load this powder onto the top of the column bed.

-

Elution: Begin elution with the starting mobile phase. If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 60:39:1 Hexane:Ethyl Acetate:Acetic Acid).

-

Fraction Collection: Collect fractions and analyze them using TLC with a potassium permanganate stain.

-

Product Isolation: Combine the fractions containing the pure product, and remove the solvents in vacuo.

Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System

-

Dissolution: Place the impure, oily product in an Erlenmeyer flask. Add a minimal volume of warm ethyl acetate (start with 1-2 mL per gram) and swirl to dissolve completely.

-

Induce Supersaturation: While stirring, slowly add hexane dropwise at room temperature. Continue adding until you observe persistent cloudiness.

-

Clarification & Cooling: Add 1-2 drops of ethyl acetate to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature.

-

Crystal Growth: Once at room temperature, transfer the flask to a 4 °C refrigerator. For best results, leave it undisturbed for 12-24 hours.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.

Diagrams

Caption: Troubleshooting workflow for co-eluting impurities.

Caption: Step-by-step workflow for inducing crystallization.

References

-

MDPI. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. [Link]

-

National Institutes of Health. (n.d.). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. [Link]

-

Chromatography Today. (n.d.). HPLC analyses 8-oxodG in oesophageal cancer patients. [Link]

-

Technical Disclosure Commons. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. [Link]

-

National Institutes of Health. (n.d.). A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA. [Link]

-

PubChem. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. [Link]

- Google Patents. (n.d.). EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.

-

WIPO Patentscope. (n.d.). WO/2001/021572 PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. [Link]

-

ResearchGate. (2022). Visualizing fatty acid methylesters on TLC. [Link]

-

ResearchGate. (n.d.). Resolution and detection of 8-oxo-dGTP by HPLC. [Link]

-

National Science Open. (n.d.). Progress and challenges in dicarboxylation with CO2. [Link]

-

MDPI. (n.d.). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

-

AOCS. (2014). A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. [Link]

-

IOSR Journal. (n.d.). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

-

Royal Society of Chemistry. (2022). Challenges and recent advancements in the transformation of CO2 into carboxylic acids: straightforward assembly with homogeneous 3d metals. [Link]

-

RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. [Link]

-

GEA. (n.d.). Crystallization of Adipic Acid. [Link]

-

PubChem. (n.d.). 1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. [Link]

-

Apicule. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2) API Intermediate Manufacturers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 9. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 8-Oxo-pentadecanedioic Acid

Introduction

Welcome to the technical support center for the synthesis of 8-Oxo-pentadecanedioic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important keto-dicarboxylic acid, a key intermediate in various synthetic pathways, including the production of Bempedoic Acid.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you overcome common challenges and optimize your reaction yields.

The synthesis of dicarboxylic acids, particularly those with additional functional groups like a ketone, often presents unique challenges. Issues such as incomplete reactions, formation of complex byproduct mixtures, and difficulties in product isolation can lead to frustratingly low yields. This guide is structured to address these specific problems in a direct, question-and-answer format, grounded in the principles of organic chemistry and backed by field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is designed as a first line of defense when you encounter suboptimal results. Each question represents a common problem observed during the synthesis of 8-Oxo-pentadecanedioic acid, with detailed causal analysis and actionable solutions.

Problem 1: Very Low or No Product Formation

Question: My reaction is complete, but analysis (TLC, LC-MS, 1H-NMR) shows a complex mixture with little to no desired product. Where should I start troubleshooting?

Answer: This issue typically points to a fundamental problem with one of three areas: reagent integrity, reaction conditions, or the reaction setup itself. Let's break down the potential causes.

-

A. Reagent Quality & Stoichiometry:

-

Cause: The oxidative cleavage of an unsaturated precursor, such as a derivative of oleic acid, is highly sensitive to the quality of the oxidizing agent (e.g., ozone) and the starting material.[2] Degradation of reagents or inaccurate stoichiometry can halt the reaction.

-

Troubleshooting Steps:

-

Verify Starting Material Purity: Use a fresh bottle of the unsaturated fatty acid precursor or purify the existing stock. Confirm its identity and purity via NMR or GC-MS.

-

Check Oxidant Activity: If using ozone, ensure your ozone generator is functioning correctly and delivering a consistent stream of O3. The endpoint of the ozonolysis can often be detected when the solution turns blue from unreacted ozone, or by passing the effluent gas through a potassium iodide solution, which turns violet in the presence of excess ozone.[3][4]

-

Re-evaluate Stoichiometry: Ensure that the molar equivalents of the oxidant and any subsequent workup reagents are correct. For oxidative workups designed to produce dicarboxylic acids, an oxidizing agent like hydrogen peroxide is often used after the initial ozonolysis.[5]

-

-

-

B. Suboptimal Reaction Conditions:

-

Cause: Ozonolysis reactions are highly exothermic and require strict temperature control to prevent the formation of unstable and potentially explosive ozonide intermediates, as well as to minimize side reactions.[6][7]

-

Troubleshooting Steps:

-

Maintain Low Temperature: The reaction should be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath is common).[7] Ensure the bath maintains this temperature throughout the ozone addition.

-

Optimize Reaction Time: While bubbling ozone until a color change is a good indicator, insufficient reaction time will lead to incomplete conversion.[7] Conversely, prolonged exposure to ozone after the starting material is consumed can lead to over-oxidation and byproduct formation. Monitor the reaction closely using TLC.

-

Ensure Efficient Mixing: Inadequate stirring can lead to localized high concentrations of reagents and the formation of unwanted byproducts.[8] For viscous solutions, use a powerful overhead stirrer.

-

-

-

C. Improper Workup Procedure:

-

Cause: The workup step is critical for converting the intermediate ozonide into the desired dicarboxylic acid and can significantly impact the final yield.

-

Troubleshooting Steps:

-

Choose the Correct Workup: For the synthesis of dicarboxylic acids, an oxidative workup is required. This typically involves adding an oxidizing agent like hydrogen peroxide (H₂O₂), often in an acidic medium like formic acid, after the ozonolysis is complete.[5] A reductive workup (e.g., using dimethyl sulfide or zinc) will yield aldehydes and ketones instead.[9]

-

Quench at Low Temperature: Add the oxidative workup reagents slowly while maintaining a low temperature to control the exothermic decomposition of the ozonide. Allow the mixture to warm to room temperature gradually.[7]

-

-

Problem 2: Low Yield with Significant Byproduct Formation

Question: I'm obtaining the product, but my yield is below 50%, and I have several major impurities. How can I identify and minimize these byproducts?

Answer: This common issue suggests that while the main reaction is proceeding, competing side reactions are consuming a significant portion of your starting material or intermediate.

-

A. Identifying Common Byproducts:

-

Shorter-Chain Dicarboxylic Acids: Result from over-oxidation and cleavage at other points in the carbon chain.

-

Aldehydes or Monocarboxylic Acids: Such as pelargonic acid, which is a co-product of oleic acid ozonolysis.[5] This is expected, but its incomplete separation can contaminate your desired product.

-

Polymeric Materials: Can form from unstable intermediates.

-